molecular formula C7H13N3O B13941022 3-(Butylamino)-1H-pyrazol-5(4H)-one

3-(Butylamino)-1H-pyrazol-5(4H)-one

Cat. No.: B13941022
M. Wt: 155.20 g/mol
InChI Key: JAAAAQFXYFRKJD-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its unique structure, which includes a butylamino group at the 5-position and a dihydro-pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- can be achieved through several methodsThe reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Additionally, continuous flow reactors can be employed to achieve consistent and high-quality production of 3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3,5-diones, while reduction can produce dihydropyrazoles. Substitution reactions can lead to a variety of functionalized pyrazole derivatives .

Scientific Research Applications

3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3H-Pyrazol-3-one, 5-(methylamino)-2,4-dihydro-
  • 3H-Pyrazol-3-one, 5-(ethylamino)-2,4-dihydro-
  • 3H-Pyrazol-3-one, 5-(propylamino)-2,4-dihydro-

Uniqueness

Compared to its analogs, 3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- is unique due to the presence of the butylamino group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

5-butyliminopyrazolidin-3-one

InChI

InChI=1S/C7H13N3O/c1-2-3-4-8-6-5-7(11)10-9-6/h2-5H2,1H3,(H,8,9)(H,10,11)

InChI Key

JAAAAQFXYFRKJD-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C1CC(=O)NN1

Origin of Product

United States

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